molecular formula C12H17O5P B14128365 Phenyl (diethoxyphosphoryl)acetate CAS No. 3699-64-7

Phenyl (diethoxyphosphoryl)acetate

Cat. No.: B14128365
CAS No.: 3699-64-7
M. Wt: 272.23 g/mol
InChI Key: CCJXOQAQUUPXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (diethoxyphosphoryl)acetate is an organophosphorus compound characterized by the presence of a phenyl group attached to a diethoxyphosphoryl group via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (diethoxyphosphoryl)acetate can be synthesized through the α-arylation of phosphonoacetates. This method involves the use of aryl chlorides or aryl bromides as starting materials, which react with phosphonoacetates under catalytic conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to achieve good yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl (diethoxyphosphoryl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl acetates.

Mechanism of Action

The mechanism of action of phenyl (diethoxyphosphoryl)acetate involves its interaction with biological molecules through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: Phenyl (diethoxyphosphoryl)acetate is unique due to its combination of a phenyl group and a diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

3699-64-7

Molecular Formula

C12H17O5P

Molecular Weight

272.23 g/mol

IUPAC Name

phenyl 2-diethoxyphosphorylacetate

InChI

InChI=1S/C12H17O5P/c1-3-15-18(14,16-4-2)10-12(13)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

CCJXOQAQUUPXJL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)OC1=CC=CC=C1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.